![molecular formula C16H15N5OS2 B12185610 N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12185610.png)
N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the tetrazole ring, followed by the introduction of the thiophene ring and the carboxamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibit notable antimicrobial properties. A study on thieno[2,3-d]pyrimidines demonstrated their effectiveness against various bacterial strains, suggesting a potential for developing new antibacterial agents based on this compound's structure .
Inhibition of Human Leukocyte Elastase
The compound has been investigated for its role as an inhibitor of human leukocyte elastase (HLE), which is implicated in inflammatory diseases. Inhibitors of HLE can help manage conditions such as chronic obstructive pulmonary disease (COPD) and pulmonary hypertension. The synthesis and evaluation of related compounds have shown promise in treating these conditions .
Wound Healing Properties
Recent studies highlight the potential of this compound in promoting wound healing. Its application in formulations aimed at chronic wounds has been explored, showcasing its efficacy in enhancing tissue repair processes .
Agricultural Applications
Herbicide Development
this compound derivatives have been identified as potential herbicides. They function as HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, which are effective against a variety of weeds while being safe for transgenic crops. This application is particularly relevant in sustainable agriculture practices .
Materials Science Applications
Organic Electronics
The structural characteristics of this compound make it suitable for applications in organic electronics. Its derivatives have been used in the fabrication of organic field-effect transistors (OFETs), demonstrating good charge transport properties .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity. The overall effect depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1-benzopyran-4-amine
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a tetrazole ring, a thiophene ring, and a carboxamide group This combination imparts distinct chemical and biological properties that are not commonly found in other compounds
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and herbicide efficacy. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
- Molecular Formula : C15H16N4OS
- Molecular Weight : 304.37 g/mol
- CAS Number : 1144459-36-8
The compound exhibits multiple mechanisms of action, primarily targeting cell cycle regulation and apoptosis in cancer cells. It has been identified as a potential dual inhibitor of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression and gene transcription.
Antitumor Activity
Studies have demonstrated that this compound effectively inhibits tumor growth in various cancer models. A notable study highlighted its ability to induce G2/M cell cycle arrest and promote apoptosis in HCT116 colon cancer cells through modulation of apoptosis-related proteins .
Activity | IC50 (μM) | Effect |
---|---|---|
CDK2 Inhibition | 0.004 | Significant inhibition of cell cycle |
CDK9 Inhibition | 0.009 | Induction of apoptosis |
Herbicidal Properties
In addition to its antitumor effects, this compound has been investigated for its herbicidal properties. It has shown efficacy in controlling a range of unwanted plant species, particularly in transgenic crop systems tolerant to specific herbicides . The compound functions by disrupting the growth processes of target plants.
Case Study 1: Cancer Cell Lines
In a recent study involving HCT116 and C6 glioma cell lines, the compound was administered at varying concentrations. Results indicated a dose-dependent response where higher concentrations led to increased rates of apoptosis and reduced cell viability .
Case Study 2: Herbicide Efficacy
Field trials demonstrated that the application of this compound resulted in significant reductions in weed biomass compared to untreated controls. The compound's selective action on non-target species highlights its potential for agricultural use .
Properties
Molecular Formula |
C16H15N5OS2 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15N5OS2/c1-23-11-5-2-4-10(8-11)18-15(22)14-12-6-3-7-13(12)24-16(14)21-9-17-19-20-21/h2,4-5,8-9H,3,6-7H2,1H3,(H,18,22) |
InChI Key |
FCTXFORLAMVGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
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